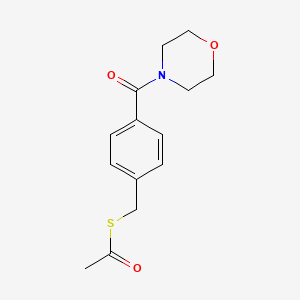

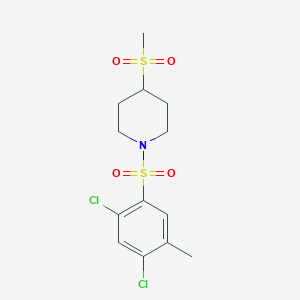

S-4-(morpholine-4-carbonyl)benzyl ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A study has shown that morpholine-based organocatalysts can be used in the 1,4-addition reaction between aldehydes and nitroolefins .Molecular Structure Analysis

The molecular structure of a similar compound, 4-(Morpholine-4-carbonyl)phenylboronic acid, has been reported . It has a molecular formula of C11H14BNO4 and an average mass of 235.044 Da .Chemical Reactions Analysis

Morpholine-based compounds have been shown to act as organocatalysts in the condensation of aldehydes with electrophiles via enamine . The reactivity of the morpholine ring for enamine catalysis can be influenced by various factors .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For example, 4-(Morpholine-4-carbonyl)phenylboronic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Morpholine Derivatives in Crystallography and Molecular Structure

Morpholine derivatives, such as those related to "S-4-(morpholine-4-carbonyl)benzyl ethanethioate," play a significant role in crystallography, showcasing various molecular conformations and interactions. For instance, studies on morpholine compounds reveal diverse molecular geometries, including chair and boat conformations, that influence crystal packing and hydrogen bonding patterns. These structural insights are crucial for understanding molecular interactions and designing new materials with tailored properties (Brito et al., 2006).

Morpholinium-Based Ionic Liquids

Research into morpholinium-based ionic liquids, derivatives closely related to morpholine ethanethioates, demonstrates their potential in green chemistry. These ionic liquids exhibit moderate to low toxicity and interesting physicochemical properties, making them suitable for use as solvents in biomass processing and other applications. Their anionic components significantly affect their aggregation state and cytotoxicity, highlighting the importance of morpholine derivatives in developing environmentally friendly chemical processes (Pernak et al., 2011).

Enantioselective Synthesis and Medicinal Chemistry

The enantioselective synthesis of morpholinones, which are structurally related to the target molecule, underscores the importance of morpholine derivatives in organic synthesis and medicinal chemistry. These compounds serve as critical building blocks for creating pharmacophores, demonstrating the role of morpholine derivatives in the synthesis of neurokinin-1 receptor antagonists and other therapeutically relevant molecules (He et al., 2021).

Electrochemical Synthesis and Green Chemistry

The electrochemical synthesis of morpholino derivatives emphasizes the versatility and eco-friendliness of morpholine-based compounds. This method provides a green, one-pot procedure for synthesizing biologically significant morpholino derivatives, illustrating the potential of such compounds in sustainable chemical synthesis (Nematollahi & Esmaili, 2010).

Supramolecular Chemistry and Material Science

Morpholine derivatives are key players in supramolecular chemistry and material science, where their ability to form diverse hydrogen-bonded structures is exploited. These compounds can generate a range of secondary structures, from one-dimensional chains to discrete cyclic heterotetramers, influencing the design and functionality of supramolecular materials (Smith & Lynch, 2016).

Wirkmechanismus

The mechanism of action of morpholine-based compounds can vary depending on the specific compound and its biological target. For example, morpholine derivatives have been used as organocatalysts in chemical reactions, where they can facilitate the reaction by increasing the reactivity of another substance .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

S-[[4-(morpholine-4-carbonyl)phenyl]methyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-11(16)19-10-12-2-4-13(5-3-12)14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRJKWKSSJGHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)

![N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)